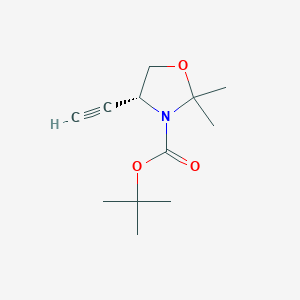
(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate, with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tert-butyl group and an ethynyl moiety attached to a dimethyloxazolidine ring, which contributes to its distinct chemical properties. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.28 g/mol |
| CAS Number | 162107-48-4 |
| Purity | Typically ≥ 95% |
This compound exhibits various biological activities primarily due to its interaction with specific enzyme targets and pathways. It may act as an enzyme inhibitor or modulator, influencing critical biological processes.
Antimicrobial Activity
Research has indicated that compounds within the oxazolidine class can exhibit antimicrobial properties. For instance, studies have shown that related oxazolidinones demonstrate activity against Mycobacterium tuberculosis and other pathogens. Although specific data for this compound is limited, it is hypothesized that it may share similar activity profiles due to structural similarities.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process often includes:
- Formation of the Oxazolidine Ring : Utilizing amino alcohols.
- Introduction of Ethynyl Group : Via nucleophilic substitution or coupling reactions.
- Carboxylation : To introduce the carboxylate functionality.
Case Study 1: Antitubercular Activity
In a comparative study involving various oxazolidinone derivatives, compounds structurally related to this compound were evaluated for their antitubercular activity. The minimal inhibitory concentration (MIC) values were determined against Mycobacterium tuberculosis, revealing promising results for several derivatives with MIC values ranging from 1 to 10 µM, indicating potential for further development as therapeutic agents .
Case Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of oxazolidinone derivatives on human cell lines. The results showed that while some compounds exhibited cytotoxicity at concentrations above 50 µM, others displayed selective toxicity towards cancerous cells with lower IC50 values (e.g., IC50 = 20 µM for certain derivatives), suggesting a potential therapeutic window for further investigation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (S)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate | Similar oxazolidine structure | Moderate antimicrobial activity |
| Oxazolidinones | Varying substituents | Broad-spectrum antimicrobial properties |
| Thiazolidines | Sulfur instead of oxygen in ring | Different reactivity profiles |
属性
IUPAC Name |
tert-butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZQSYOKTUMHNY-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C#C)C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455085 |
Source


|
| Record name | tert-Butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162107-48-4 |
Source


|
| Record name | tert-Butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














